

# Potential Research Areas for Methyl 2-cyano-3-methylbutanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-cyano-3-methylbutanoate

Cat. No.: B3181075

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## Introduction

**Methyl 2-cyano-3-methylbutanoate** is a fascinating, yet underexplored, small molecule with significant potential for research and development. As a member of the cyanoacrylate family, it possesses a unique chemical structure characterized by a nitrile group and a methyl ester functionality, which suggests a wide range of possible applications in medicinal chemistry, materials science, and as a versatile synthetic intermediate. This technical guide aims to provide an in-depth overview of the core chemical properties of **Methyl 2-cyano-3-methylbutanoate**, detailed experimental protocols for its synthesis and characterization, and a comprehensive exploration of potential research avenues.

The general class of cyanoacrylates has garnered considerable attention for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3][4] [5][6][7] Furthermore, their unique polymerization properties have led to their use as tissue adhesives in medical applications.[8] This guide will delve into these potential applications for **Methyl 2-cyano-3-methylbutanoate**, providing a solid foundation for future research endeavors.

## **Chemical and Physical Properties**

A thorough understanding of the physicochemical properties of **Methyl 2-cyano-3- methylbutanoate** is fundamental for its application in research and development. The following



table summarizes its key computed properties.

Property	Value	Source
Molecular Formula	C7H11NO2	[9]
Molecular Weight	141.17 g/mol	[9]
IUPAC Name	methyl 2-cyano-3- methylbutanoate	[9]
SMILES	CC(C)C(C#N)C(=O)OC	[9]
InChI	InChI=1S/C7H11NO2/c1- 5(2)6(4-8)7(9)10-3/h5-6H,1- 3H3	[9]
Computed XLogP3	1.4	[9]
Hydrogen Bond Donor Count	0	[9]
Hydrogen Bond Acceptor Count	3	[9]
Rotatable Bond Count	3	[9]
Exact Mass	141.078978594 Da	[9]

## **Synthesis and Characterization**

The synthesis of **Methyl 2-cyano-3-methylbutanoate** can be efficiently achieved via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[10][11][12][13][14] This is followed by purification and thorough characterization using various spectroscopic techniques.

## **Experimental Protocol: Synthesis via Knoevenagel Condensation**

This protocol outlines a plausible method for the synthesis of **Methyl 2-cyano-3-methylbutanoate**.



#### Materials:

- Methyl cyanoacetate
- Isobutyraldehyde
- Piperidine (catalyst)
- Toluene (solvent)
- Anhydrous magnesium sulfate
- Hydroquinone (inhibitor)
- · Diatomaceous earth

#### Procedure:

- To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add methyl cyanoacetate (1.0 eq), isobutyraldehyde (1.1 eq), and toluene.
- Add a catalytic amount of piperidine (0.05 eq) to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
- Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
- Wash the organic layer with saturated sodium bisulfite solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## **Experimental Protocol: Purification**

Purification of the crude product is crucial to remove unreacted starting materials, catalyst, and any byproducts.



#### Materials:

- Crude Methyl 2-cyano-3-methylbutanoate
- Vacuum distillation apparatus
- Silica gel (for column chromatography, if necessary)
- Hexane and Ethyl Acetate (solvents for chromatography)

#### Procedure:

- Vacuum Distillation: Assemble a vacuum distillation apparatus. Add a small amount of hydroquinone to the crude product to prevent polymerization.[15]
- Carefully heat the flask under reduced pressure. Collect the fraction corresponding to the boiling point of Methyl 2-cyano-3-methylbutanoate.
- Column Chromatography (if necessary): If distillation does not yield a pure product, perform column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

### **Characterization Data**

The structure and purity of the synthesized **Methyl 2-cyano-3-methylbutanoate** should be confirmed using the following spectroscopic methods.



Spectroscopic Data	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the methyl ester protons, the methine proton adjacent to the cyano group, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, the cyano carbon, the quaternary carbon, and the various aliphatic carbons.[16][17]
FTIR (cm <sup>-1</sup> )	Characteristic peaks for the C≡N stretch (around 2240 cm <sup>-1</sup> ), the C=O stretch of the ester (around 1740 cm <sup>-1</sup> ), and C-H stretches. [18][19][20][21]
Mass Spectrometry (GC-MS)	A molecular ion peak corresponding to the molecular weight of the compound (m/z = 141.17).[9][22][23][24][25]

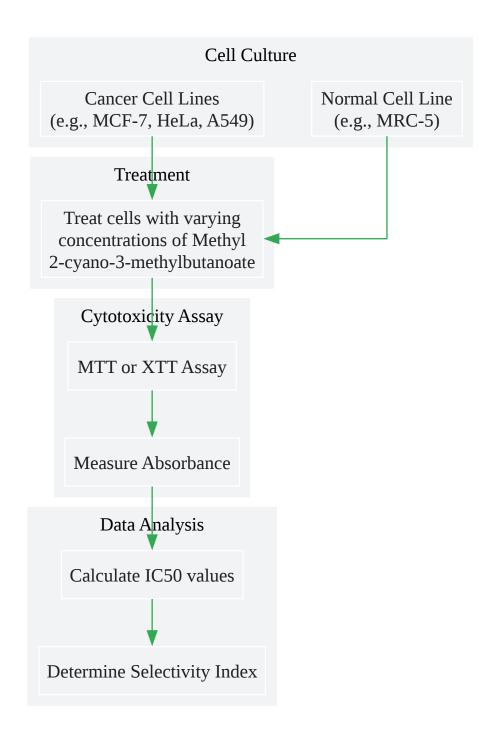
## Potential Research Areas and Experimental Designs

The unique structural features of **Methyl 2-cyano-3-methylbutanoate** open up several exciting avenues for research, particularly in the fields of drug discovery and development.

## **Anticancer Activity**

Numerous studies have reported the anticancer properties of various cyanoacrylate derivatives. [1][2] The electrophilic nature of the  $\alpha,\beta$ -unsaturated system in these molecules makes them potential Michael acceptors, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes or proteins, which can lead to the inhibition of cancer cell proliferation.





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Caption: Workflow for assessing the in vitro cytotoxicity of **Methyl 2-cyano-3-methylbutanoate**.

Materials:



- Cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., MRC-5)
- 96-well plates
- Methyl 2-cyano-3-methylbutanoate stock solution (in DMSO)
- Cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

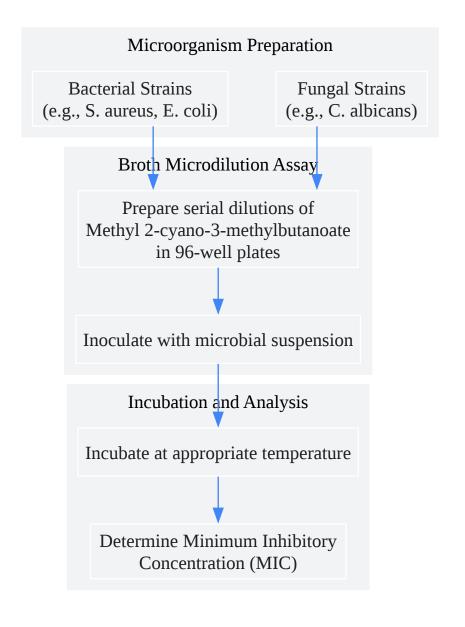
#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with serial dilutions of Methyl 2-cyano-3-methylbutanoate and incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the half-maximal inhibitory concentration (IC50) values.

## **Antimicrobial Activity**

The cyanoacrylate scaffold is also known to exhibit antimicrobial properties against a range of bacteria and fungi.[3][4][5][6][7] The mechanism of action is thought to involve disruption of the cell membrane or inhibition of essential enzymes.





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Caption: Workflow for determining the antimicrobial activity of **Methyl 2-cyano-3-methylbutanoate**.

#### Materials:

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Fungal strains (e.g., Candida albicans)
- 96-well microtiter plates



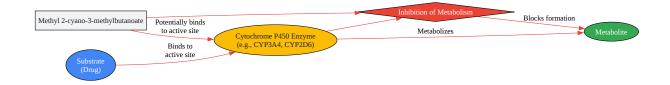
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
- Methyl 2-cyano-3-methylbutanoate stock solution (in DMSO)
- Microbial inoculum standardized to 0.5 McFarland

#### Procedure:

- Perform serial two-fold dilutions of Methyl 2-cyano-3-methylbutanoate in the appropriate broth in a 96-well plate.
- Inoculate each well with the standardized microbial suspension.
- Include positive (microbes in broth) and negative (broth only) controls.
- Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

## **Enzyme Inhibition**

The electrophilic nature of **Methyl 2-cyano-3-methylbutanoate** suggests its potential as an inhibitor of enzymes, particularly those with a nucleophilic residue in their active site. A key class of enzymes involved in drug metabolism is the Cytochrome P450 (CYP) family.[26][27] [28][29] Investigating the inhibitory potential of this compound against various CYP isoforms is crucial for understanding its drug-drug interaction profile.





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Caption: Potential mechanism of Cytochrome P450 inhibition by **Methyl 2-cyano-3-methylbutanoate**.

#### Materials:

- Human liver microsomes
- NADPH regenerating system
- Specific CYP isoform substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
- Methyl 2-cyano-3-methylbutanoate
- Positive control inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
- LC-MS/MS system

#### Procedure:

- Pre-incubate human liver microsomes with varying concentrations of Methyl 2-cyano-3-methylbutanoate or a positive control inhibitor.
- Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.
- Incubate for a specified time at 37°C.
- Quench the reaction with a suitable solvent (e.g., acetonitrile).
- Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
- Calculate the IC50 value for the inhibition of each CYP isoform.

## Conclusion



**Methyl 2-cyano-3-methylbutanoate** represents a promising scaffold for the development of novel therapeutic agents and research tools. Its straightforward synthesis and the diverse biological activities associated with the broader class of cyanoacrylates make it an attractive candidate for further investigation. The experimental protocols and potential research areas outlined in this guide provide a solid framework for scientists and researchers to unlock the full potential of this intriguing molecule. Future studies should focus on elucidating its specific mechanisms of action and exploring its in vivo efficacy and safety profiles.

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